[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13467146
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 2-[3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19) |
| Standard InChI Key | HLTRPQCRGRDNMY-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine core (a six-membered ring with one nitrogen atom) substituted at the third position with a benzyl-methyl-amino group (–N(CH₃)CH₂C₆H₅) and at the first position with an acetic acid moiety (–CH₂COOH). The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the carboxylic acid group contributes to solubility in aqueous environments.
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of [3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multi-step organic reactions:
-
Piperidine Functionalization: Starting with piperidine, the benzyl-methyl-amino group is introduced via reductive amination using benzaldehyde and methylamine, followed by sodium cyanoborohydride reduction.
-
Acetic Acid Conjugation: The acetic acid moiety is attached through alkylation of the piperidine nitrogen using bromoacetic acid or its esters under basic conditions.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield the final product with >95% purity.
Biological Activity and Mechanism of Action
Neurotransmitter Modulation
[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid demonstrates affinity for neurotransmitter receptors, particularly serotonergic and dopaminergic systems. In vitro assays reveal inhibitory effects on 5-HT₃ receptors (IC₅₀ = 120 nM) and D₂ receptors (IC₅₀ = 240 nM), suggesting potential applications in neurological disorders .
Enzymatic Interactions
The compound acts as a moderate acetylcholinesterase (AChE) inhibitor (Ki = 450 nM), comparable to early-generation Alzheimer’s therapeutics like tacrine . Molecular docking studies indicate that the benzyl group occupies the AChE peripheral anionic site, while the protonated piperidine nitrogen interacts with the catalytic triad.
Table 2: Biological Activity Profile
| Target | Activity (IC₅₀/Ki) | Model System | Source |
|---|---|---|---|
| 5-HT₃ Receptor | 120 nM | Rat cortical neurons | |
| D₂ Receptor | 240 nM | HEK293 cells | |
| Acetylcholinesterase | 450 nM | Human recombinant |
Pharmacological Applications
Neurological Disorders
Preclinical studies highlight the compound’s potential in anxiety and depression models. In murine forced-swim tests, it reduced immobility time by 40% at 10 mg/kg, comparable to fluoxetine . Additionally, its 5-HT₃ antagonism may alleviate chemotherapy-induced nausea, akin to ondansetron.
Metabolic Disorders
Emerging evidence suggests DPP-4 inhibition (IC₅₀ = 1.2 μM), positioning it as a candidate for type 2 diabetes management. The acetic acid moiety mimics endogenous DPP-4 substrates, competitively blocking enzymatic activity.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Piperidine Derivatives
Future Research Directions
-
Pharmacokinetic Studies: Investigate oral bioavailability and blood-brain barrier penetration using radiolabeled analogs .
-
Toxicological Profiling: Assess chronic toxicity in rodent models to establish safety margins.
-
Clinical Translation: Explore hybrid derivatives combining piperidine and known pharmacophores (e.g., donepezil) for multifunctional neuroprotection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume